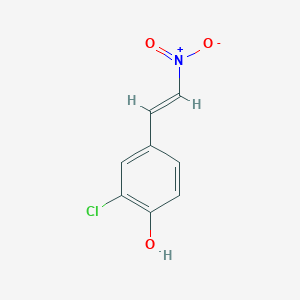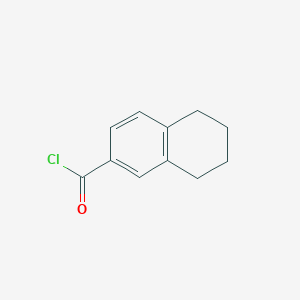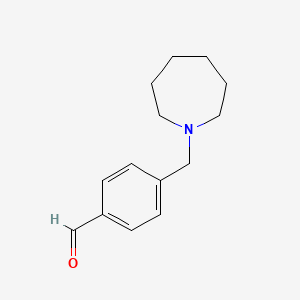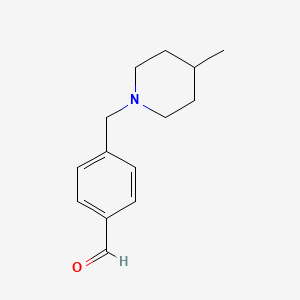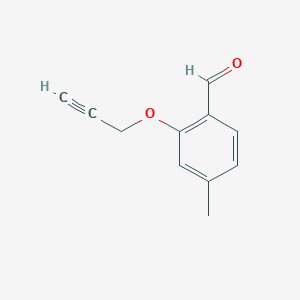
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
Vue d'ensemble
Description
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the chemical formula C11H10O2. It is a colorless to pale yellow liquid with a distinct aroma. This compound is soluble in organic solvents such as ethanol and carbon disulfide .
Méthodes De Préparation
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 4-methylbenzaldehyde with propargyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with enhanced purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyloxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an important intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially contributing to drug discovery and development.
Medicine: It may be involved in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism by which 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects involves its ability to undergo various chemical reactions. The aldehyde group can form covalent bonds with biological targets, potentially modifying their activity. The propargyloxy group allows for further functionalization, enabling the compound to interact with different molecular pathways .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:
4-(prop-2-yn-1-yloxy)benzaldehyde: This compound lacks the methyl group, which may affect its reactivity and applications.
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde:
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the aldehyde group with the functionalization potential of the propargyloxy group, making it a versatile intermediate in various chemical syntheses.
Propriétés
IUPAC Name |
4-methyl-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKZJJLBSFQGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


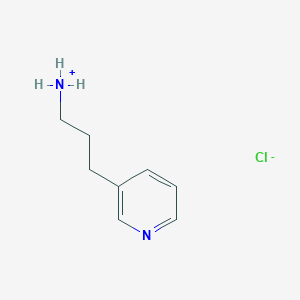

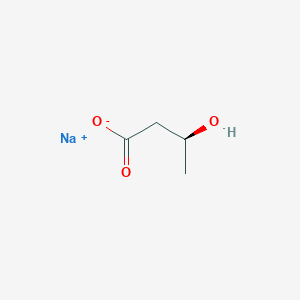
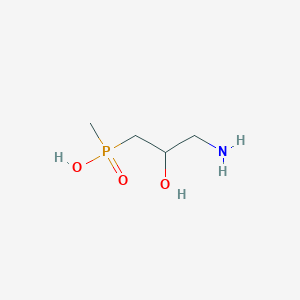
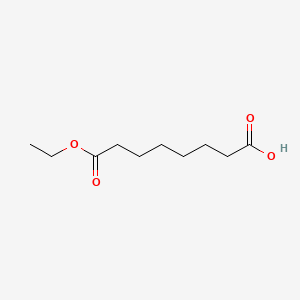
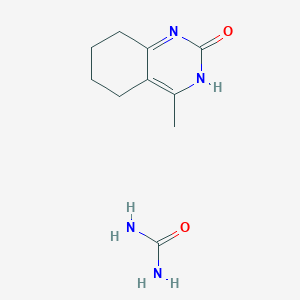
![(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7795687.png)
